molecular formula C19H15NO3 B1286762 5-(3-(Benzyloxy)phenyl)nicotinic acid CAS No. 893740-67-5

5-(3-(Benzyloxy)phenyl)nicotinic acid

カタログ番号: B1286762
CAS番号: 893740-67-5
分子量: 305.3 g/mol
InChIキー: ZGYYOXUXEQFTPJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)phenyl)nicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s quality .

化学反応の分析

Oxidation Reactions

5-(3-(Benzyloxy)phenyl)nicotinic acid undergoes oxidation under specific conditions to yield derivatives such as quinones or hydroxylated products. Key reagents and conditions include:

Reagent Conditions Major Product Yield Reference
Potassium permanganate (KMnO₄)Acidic or neutral aqueous mediaOxidized quinone derivatives~60–75%
Chromium trioxide (CrO₃)Acetic acid, refluxHydroxylated aromatic intermediates~50–65%

Oxidation typically targets the benzyloxy group or the pyridine ring, depending on steric and electronic factors. For example, CrO₃ selectively oxidizes benzylic positions to ketones under controlled conditions .

Substitution Reactions

The compound participates in electrophilic and nucleophilic substitutions, particularly at the pyridine C3 position. Notable examples include:

Arylation via Suzuki Coupling

A one-pot protocol enables C3-arylation using palladium catalysis:

Arylboronic Acid Catalyst Conditions Yield Reference
Phenylboronic acidPd(PPh₃)₄DMA, 140°C, Na₂CO₃, TBAB55%
3,4,5-TrimethoxyphenylPd(PPh₃)₄DMA–H₂O (1:1), 140°C60%

This method involves protodecarboxylation (AgOAc/K₂CO₃ in DMA) followed by bromination (NBS/p-TsOH) and Suzuki coupling .

Halogenation

N-Bromosuccinimide (NBS) in aqueous DMA introduces bromine at the C3 position, forming 5-(3-(benzyloxy)phenyl)-3-bromonicotinic acid (yield: 80%) .

Decarboxylative Reactions

The carboxylic acid group undergoes decarboxylation under metal-catalyzed conditions:

Reagent Conditions Product Yield Reference
AgOAc/K₂CO₃DMA, 140°C, 12 hProtodecarboxylated pyridine80%
Mn(OAc)₃AcOH, room temperatureAromatized pyridine derivatives75%

Decarboxylation is critical for generating reactive intermediates for further functionalization .

Cyclization and Functional Group Transformations

  • Wittig Rearrangement : In the presence of methanesulfonyl chloride, benzyloxy-substituted oxazolines form via cyclization .
  • Esterification : Reaction with ethyl chloroformate converts the carboxylic acid to ethyl esters (yield: ~70%) .

Comparative Reactivity

The compound’s reactivity differs from structural analogs due to its electron-withdrawing nicotinic acid moiety and steric hindrance from the benzyloxy group:

Compound Reactivity with KMnO₄ Suzuki Coupling Efficiency
This compoundModerateHigh (55–60%)
4-(Benzyloxy)phenyl analogHighModerate (40–45%)

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates (e.g., acyloxy radicals) .
  • Suzuki Coupling : Follows a Pd⁰/Pd²⁺ catalytic cycle, facilitated by tetrabutylammonium bromide (TBAB) as a phase-transfer agent .

Key Research Findings

  • Efficiency of C3-Arylation : The nicotinic acid scaffold allows regioselective functionalization at C3, critical for synthesizing penta-substituted pyridines .
  • Biological Relevance : Derivatives from these reactions show anticancer activity by modulating nicotinic acetylcholine receptors (nAChRs) .
  • Industrial Scalability : Continuous flow processes optimize yields (≥80%) for decarboxylative steps .

Data Tables

Table 1: Optimization of Protodecarboxylation Conditions

Base Catalyst Solvent Temperature Yield
K₂CO₃AgOAcDMA140°C80%
Na₂CO₃AgOAcDMA140°C65%
Cs₂CO₃AgOAcDMA140°C70%

Table 2: Bromination Efficiency with NBS

Acid Additive Solvent Time Yield
p-TsOHDMA–H₂O30 min80%
H₂SO₄DMA–H₂O60 min45%

科学的研究の応用

Pharmaceutical Applications

  • Neurodegenerative Diseases :
    • Research indicates that 5-(3-(Benzyloxy)phenyl)nicotinic acid acts as a negative allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for cognitive functions related to learning and memory, which are often impaired in conditions such as Alzheimer's disease (AD). Studies suggest that modulating nAChR activity may provide neuroprotective effects and improve cognitive functions in AD patients.
  • Cancer Research :
    • The compound has demonstrated anti-tumor properties by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancers. Its mechanism involves inducing apoptosis (programmed cell death) and modulating cell cycle progression. Further investigations are needed to clarify these mechanisms and assess the compound's safety and efficacy in clinical settings.

Biological Activities

This compound exhibits various biological activities that make it suitable for further exploration:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : The compound is being evaluated for its ability to combat bacterial infections, although more research is required to confirm these effects.

Case Studies

  • Alzheimer's Disease Research :
    • A study investigated the effects of this compound on cognitive decline associated with Alzheimer's disease. Results indicated improved cognitive function in animal models treated with this compound, suggesting its potential as a therapeutic agent.
  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells. The study highlighted its potential as a lead compound for developing new cancer therapies.

作用機序

The mechanism of action of 5-(3-(Benzyloxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.

類似化合物との比較

Similar Compounds

  • 4-(3-(Benzyloxy)phenyl)nicotinic acid
  • 6-(3-(Benzyloxy)phenyl)nicotinic acid
  • 3-(3-(Benzyloxy)phenyl)nicotinic acid

Uniqueness

5-(3-(Benzyloxy)phenyl)nicotinic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

生物活性

5-(3-(Benzyloxy)phenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. Its structure, which includes a benzyloxy group attached to a phenyl ring and a nicotinic acid moiety, enhances its biological activity and interaction with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H15_{15}NO3_3
  • Molecular Weight : 273.29 g/mol
  • Structure : The compound features a pyridine ring linked to a phenyl group with a benzyloxy substituent, which is crucial for its solubility and receptor interactions.

Research indicates that this compound acts primarily by modulating nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation is associated with several biological effects:

  • Neuroprotective Effects : By acting as a negative allosteric modulator of nAChRs, this compound may help protect neurons from damage associated with Alzheimer's disease (AD). The decline of nAChRs is linked to cognitive decline in AD patients, making this modulation potentially beneficial for improving cognitive function.
  • Anticancer Activity : The compound has shown promise in inhibiting the growth and proliferation of various cancer cell lines, including those from breast, lung, and prostate cancers. Its mechanism involves inducing apoptosis and modulating cell cycle progression.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can enhance cognitive functions in models simulating Alzheimer's disease. For instance, it has been shown to improve memory retention in animal models by increasing nAChR activity.

Anticancer Properties

The compound's anticancer effects have been evaluated through various assays:

  • Cell Proliferation Inhibition : Studies indicate that it can significantly reduce the viability of cancer cells in culture.
  • Induction of Apoptosis : Flow cytometry assays have confirmed that treatment with this compound leads to increased rates of apoptosis in cancer cell lines.

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving transgenic mice that model AD, administration of this compound resulted in improved performance on memory tasks compared to control groups. This suggests a potential role in mitigating cognitive decline associated with neurodegeneration.
  • Cancer Cell Lines :
    • A series of experiments conducted on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, including caspase activation and PARP cleavage.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other nicotinic acid derivatives:

Compound NameStructural FeaturesUnique Properties
5-(4-Benzyloxyphenyl)nicotinic acidSimilar structure but different substitutionPotentially different biological activity
2-(Benzyloxy)-N-(1-hydroxy-2-methylpropan-2-yl)nicotinamideContains an amide functional groupDifferent pharmacological profiles
Nicotinic acidBase structure without additional substituentsWell-known for its role in metabolism
5-(3-Hydroxyphenyl)nicotinic acidHydroxyl instead of benzyloxyVarying solubility and reactivity

特性

IUPAC Name

5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-9-16(11-20-12-17)15-7-4-8-18(10-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYYOXUXEQFTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602521
Record name 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-67-5
Record name 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。